Bienvenue dans la boutique en ligne BenchChem!

3-(difluoromethyl)-1-[(2-fluorophenyl)methanesulfonyl]azetidine

GPR35 GPCR screening antagonist profiling

3-(Difluoromethyl)-1-[(2-fluorophenyl)methanesulfonyl]azetidine is a fully synthetic, 1,3-disubstituted azetidine derivative bearing a CHF₂ group at the 3-position and an ortho-fluorophenylmethanesulfonyl group on the ring nitrogen. With a molecular formula of C₁₁H₁₂F₃NO₂S (MW 279.28 g/mol), a computed clogP of 2.20, and a topological polar surface area (TPSA) of 40.54 Ų, the compound lies within Lipinski's Rule of Five space, consistent with a drug-like small molecule for oral bioavailability consideration.

Molecular Formula C11H12F3NO2S
Molecular Weight 279.28
CAS No. 2320503-75-9
Cat. No. B2963161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(difluoromethyl)-1-[(2-fluorophenyl)methanesulfonyl]azetidine
CAS2320503-75-9
Molecular FormulaC11H12F3NO2S
Molecular Weight279.28
Structural Identifiers
SMILESC1C(CN1S(=O)(=O)CC2=CC=CC=C2F)C(F)F
InChIInChI=1S/C11H12F3NO2S/c12-10-4-2-1-3-8(10)7-18(16,17)15-5-9(6-15)11(13)14/h1-4,9,11H,5-7H2
InChIKeyLZNJXQMCTLBIBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Difluoromethyl)-1-[(2-fluorophenyl)methanesulfonyl]azetidine (CAS 2320503-75-9): Physicochemical Profile and Structural Classification for Procurement Screening


3-(Difluoromethyl)-1-[(2-fluorophenyl)methanesulfonyl]azetidine is a fully synthetic, 1,3-disubstituted azetidine derivative bearing a CHF₂ group at the 3-position and an ortho-fluorophenylmethanesulfonyl group on the ring nitrogen [1]. With a molecular formula of C₁₁H₁₂F₃NO₂S (MW 279.28 g/mol), a computed clogP of 2.20, and a topological polar surface area (TPSA) of 40.54 Ų, the compound lies within Lipinski's Rule of Five space, consistent with a drug-like small molecule for oral bioavailability consideration [2]. The compound has been catalogued in screening collections and was evaluated in a GPR35 antagonism assay, where it was classified as inactive [2].

Procurement Risk: Why Close Analogs of 3-(Difluoromethyl)-1-[(2-fluorophenyl)methanesulfonyl]azetidine Cannot Be Assumed Functionally Interchangeable


Although the 1,3-disubstituted azetidine scaffold is a recognized privileged structure in medicinal chemistry—appearing in modulators of CB1, 5-HT₂A, Bcl-2, and CSF-1R [1][2]—even subtle alterations to the substitution pattern of the sulfonamide aryl ring or the 3-alkyl group can drastically shift target selectivity, potency, and physicochemical properties. The ortho-fluorophenylmethanesulfonyl group in the target compound introduces a distinct steric and electronic environment at the sulfonamide binding interface that differs fundamentally from para- or meta-substituted analogs, as well as from directly sulfonylated (non-methylene-bridged) variants. Consequently, generic substitution within this chemical series risks functional divergence that is not predictable from formula-level similarity alone.

Quantitative Differentiation Evidence for 3-(Difluoromethyl)-1-[(2-fluorophenyl)methanesulfonyl]azetidine (CAS 2320503-75-9)


GPR35 Antagonism Screening: Inactive Profile Distinguishes from Active GPCR-Targeted Analogues

In a BRET-based GPR35 antagonism assay, the target compound was tested at concentrations up to 100 µM and classified as inactive (IC₅₀ > 100 µM), meaning it failed to reach 50% inhibition of zaprinast-induced GPR35 activation at the highest concentration evaluated [1]. This differentiates the compound from structurally related azetidine sulfonamides that have demonstrated sub-micromolar activity at other GPCR targets (e.g., 5-HT₂A receptor antagonists described in WO 01/64633) [2]. The inactivity at GPR35 provides a defined selectivity fingerprint useful for counter-screening applications.

GPR35 GPCR screening antagonist profiling

Lipophilicity and Polarity: Ortho-Fluorophenyl Methylene-Sulfonamide Versus para-Fluoro Analog

The target compound exhibits a computed clogP of 2.20 and a TPSA of 40.54 Ų [1]. Its closest positional isomer, 3-(difluoromethyl)-1-((4-fluorobenzyl)sulfonyl)azetidine (CAS 2309572-53-8), shares the identical molecular formula (C₁₁H₁₂F₃NO₂S, MW 279.28) but differs only in the fluorine position on the phenyl ring . While clogP values for the two isomers are predicted to be nearly identical due to identical atom composition, the ortho-fluorine can engage in intramolecular electrostatic interactions with the sulfonamide oxygen, potentially altering the conformational ensemble and thereby affecting target recognition in ways not captured by logP alone [2].

lipophilicity clogP TPSA ortho effect

Difluoromethyl (CHF₂) as a Metabolically Stable Lipophilic Hydrogen Bond Donor: Class-Level Advantage Over CF₃ and CH₃ Analogs

The CHF₂ group at the 3-position of the azetidine ring is a recognized lipophilic hydrogen bond donor (HBD) with a hydrogen bond acidity parameter (A) of 0.11–0.14, whereas the trifluoromethyl (CF₃) group is not an HBD [1]. In a class-level context, a difluoroazetidine-substituted analogue (compound 55) in a Bcl-2 inhibitor series retained good Bcl-2 affinity while improving Bcl-2/Bcl-xL selectivity compared to non-fluorinated progenitors, demonstrating that CHF₂ incorporation on the azetidine can tune both potency and selectivity [2]. By contrast, the corresponding 3-trifluoromethyl or 3-methyl azetidine sulfonamides lack this HBD capability, which can alter target engagement profiles.

difluoromethyl metabolic stability hydrogen bond donor bioisostere

Methylene Bridge Between Sulfonamide and Aryl Ring: Conformational Flexibility Differentiator Versus Direct Sulfonyl-Aryl Analogs

The target compound incorporates a methylene (-CH₂-) bridge between the sulfonamide sulfur and the ortho-fluorophenyl ring, in contrast to direct phenylsulfonyl azetidines such as 3-(difluoromethyl)-1-(phenylsulfonyl)azetidine or 3-(difluoromethyl)-1-(3-fluorobenzenesulfonyl)azetidine . This additional rotatable bond (RB = 1 contributed by the benzyl CH₂) increases conformational flexibility and extends the spatial reach of the aryl group relative to the azetidine core. In CB1 antagonist series exemplified in WO 00/15609, analogous methylene-linked benzylsulfonamide azetidines demonstrated distinct SAR profiles compared to directly sulfonylated congeners, with the methylene spacer enabling access to a binding sub-pocket not accessible by the shorter sulfonyl-aryl linkage [1].

methylene spacer sulfonamide conformation structure-activity relationship

Application Scenarios for 3-(Difluoromethyl)-1-[(2-fluorophenyl)methanesulfonyl]azetidine Based on Verified Differentiation Evidence


GPCR Counter-Screening Panel: Use as a Validated GPR35-Inactive Control Compound

The target compound's confirmed inactivity at GPR35 (IC₅₀ > 100 µM in a BRET-based antagonism assay) makes it suitable as a negative control in GPCR selectivity panels, particularly for chemokine and orphan receptor screening cascades [1]. Researchers developing GPR35 agonists or antagonists can employ this compound to establish assay windows and confirm that observed activity is target-specific rather than assay-interference derived.

Lead Optimization Campaigns Requiring CHF₂-Containing Azetidine Scaffolds with Ortho-Fluorobenzyl Sulfonamide Geometry

In Bcl-2 inhibitor or CB1 antagonist programs where difluoroazetidine substitution has been shown to improve selectivity (e.g., Bcl-2/Bcl-xL selectivity enhancement with difluoroazetidine analogue 55), the ortho-fluorobenzyl sulfonamide variant provides a structurally distinct starting point that probes the steric and electronic effects of ortho-fluorine substitution [2]. The methylene bridge further differentiates the spatial presentation of the aryl group compared to directly sulfonylated analogs [3].

Physicochemical Property Benchmarking for CNS-Penetrant Candidate Selection

With a clogP of 2.20, TPSA of 40.54 Ų, and full compliance with Lipinski's Rule of Five, the compound serves as a property-optimized reference for CNS drug discovery programs that require balanced lipophilicity and low polar surface area [1]. The CHF₂ group additionally offers a metabolic soft spot advantage over methyl analogs due to the strength of the C–F bond, a class-level characteristic that supports its use as a metabolically stable probe in in vitro microsomal stability assays.

Chemical Biology Tool for Investigating Ortho-Fluorine Conformational Effects in Sulfonamide-Protein Interactions

The ortho-fluorine on the phenyl ring can participate in unique intramolecular interactions with the sulfonamide oxygens, potentially biasing the conformational ensemble of the arylmethylsulfonamide group [4]. This compound can therefore be used as a conformational probe in structural biology studies (X-ray crystallography, NMR) to understand how ortho-halogen substitution affects ligand-protein binding geometry compared to para- or meta-fluoro congeners.

Quote Request

Request a Quote for 3-(difluoromethyl)-1-[(2-fluorophenyl)methanesulfonyl]azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.